molecular formula C8H7NO2 B2995760 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde CAS No. 1547108-50-8

5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde

Cat. No.: B2995760
CAS No.: 1547108-50-8
M. Wt: 149.149
InChI Key: OPSMWOWDTOPGQO-UHFFFAOYSA-N
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Description

5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H7NO2. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an aldehyde functional group at the 3-position. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .

Properties

IUPAC Name

5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-3-6-1-7-4-11-5-8(7)9-2-6/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSMWOWDTOPGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a base-catalyzed reaction between N-propargylic β-enaminones and arylaldehydes can yield multi-substituted dihydrofuropyridine derivatives . The reaction conditions often involve the use of potassium hydroxide as a catalyst and solvents like dimethyl sulfoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid.

    Reduction: 5,7-Dihydrofuro[3,4-b]pyridine-3-methanol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry .

Biological Activity

5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C8_8H7_7NO2_2. This compound features a unique fused ring system composed of a furan and a pyridine ring, along with an aldehyde functional group at the 3-position. Its distinct structure makes it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • Molecular Weight : 149.15 g/mol
  • Functional Groups : Aldehyde, furan, and pyridine rings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of N-propargylic β-enaminones with arylaldehydes under basic conditions. This process can yield various derivatives that may exhibit different biological activities.

The biological effects of this compound are not fully elucidated. However, it is hypothesized that its biological activity may be mediated through interactions with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and leading to various biological effects.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth and may serve as a lead compound in developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to pyridine derivatives have shown promising results against L1210 leukemia cells with significant prolongation of survival times in treated mice .

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have shown that certain derivatives of pyridine carboxaldehyde thiosemicarbazones exhibit potent inhibitory effects on ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells. The IC50 values for these compounds were reported as low as 1.0 µM .
  • Animal Studies : In vivo studies involving L1210 leukemia-bearing mice demonstrated that specific derivatives could significantly enhance survival rates when administered at appropriate dosages over a sustained period .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
5,7-Dihydrofuro[3,4-b]pyridineContains aldehyde group; fused ring structurePotential antimicrobial and anticancer
5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acidLacks aldehyde; less reactiveLimited biological activity
2,3-Dihydrofuro[2,3-b]pyridineDifferent ring structureVaries significantly in reactivity

Future Directions for Research

Further research is necessary to fully understand the biological mechanisms underlying the activity of this compound. Areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target proteins.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to the structure influence biological activity.
  • Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings.

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